molecular formula C12H10BrFN2O2S B13000121 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide

4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide

Cat. No.: B13000121
M. Wt: 345.19 g/mol
InChI Key: RDYTYHWKFAPMCF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide typically involves an amidation reaction. The process begins with the preparation of the 3-bromo-4-fluoroaniline, which is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to antibacterial effects by preventing the synthesis of essential bacterial components .

Properties

Molecular Formula

C12H10BrFN2O2S

Molecular Weight

345.19 g/mol

IUPAC Name

4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10BrFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2

InChI Key

RDYTYHWKFAPMCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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